Kojic acid

Description

Properties

IUPAC Name |

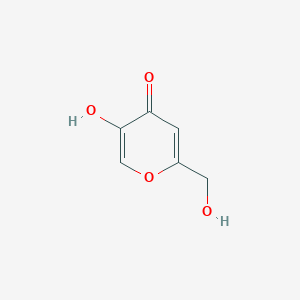

5-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNERDRQOWKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040236 | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |

CAS No. |

501-30-4 | |

| Record name | Kojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153.5 °C, 161 °C | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fungal Sources for Kojic Acid Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fungal sources for the production of kojic acid, a secondary metabolite with significant applications in the cosmetic, food, and pharmaceutical industries. This document details the primary fungal producers, presents quantitative data on production yields, outlines experimental protocols for fermentation and analysis, and illustrates the key biosynthetic pathways.

Introduction to this compound

This compound (5-hydroxy-2-hydroxymethyl-γ-pyrone) is a naturally occurring organic acid produced by several species of fungi.[1][2] Its ability to inhibit tyrosinase, the enzyme responsible for melanin production, has made it a popular ingredient in skin-lightening and depigmenting cosmetic products.[3] Beyond cosmetics, this compound exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-browning properties, leading to its use as a food additive and a potential therapeutic agent.[1][4] Fungal fermentation remains the primary method for commercial this compound production.[1]

Fungal Producers of this compound

A variety of fungal species have been identified as producers of this compound, with the genus Aspergillus being the most prominent.[4][5] Several species within this genus are known for their high yields and are extensively studied for optimizing production.

Key Fungal Species:

-

Aspergillus oryzae : Widely used in the food industry for producing fermented products like soy sauce and sake, A. oryzae is a well-known and safe producer of this compound.[5][6]

-

Aspergillus flavus : This species is a potent producer of this compound; however, some strains are also known to produce aflatoxins, which necessitates careful strain selection and safety assessments.[4][5][7]

-

Aspergillus tamarii : Another species within the Aspergillus genus that has been identified as a producer of this compound.[5][8]

-

Aspergillus parasiticus : Similar to A. flavus, this species can produce this compound but is also known for aflatoxin production.[4][9]

-

Aspergillus niger : While primarily known for citric acid production, some strains of A. niger have been shown to produce this compound.[10]

-

Penicillium species : Certain species within the Penicillium genus have also been reported to produce this compound, although generally at lower concentrations than Aspergillus species.[5][11]

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the fungal strain, culture conditions, and substrate composition. The following tables summarize quantitative data from various studies to provide a comparative overview of production capabilities.

Table 1: this compound Production by Different Fungal Species

| Fungal Species | Strain | Carbon Source | Nitrogen Source | This compound Yield (g/L) | Reference |

| Aspergillus flavus | Number 7 | Molasses | Yeast Extract | 53.5 | [5] |

| Aspergillus flavus | ASU45 | Glucose | Yeast Extract | 81.59 | [4] |

| Aspergillus oryzae | 1034 | Glucose | Yeast Extract | 79.3 | [12] |

| Aspergillus oryzae | - | Sucrose | Yeast Extract | 1.7127 | [13] |

| Aspergillus tamarii | - | Sucrose | Yeast Extract | - | [8] |

| Aspergillus niger | M4 | Glucose | Yeast Extract | 0.552 | [10] |

| Co-culture (A. oryzae ASU44 & A. flavus ASU45) | - | Glucose | Yeast Extract | 114.28 | [14] |

Table 2: Influence of Culture Conditions on this compound Production by Aspergillus oryzae

| Parameter | Condition | This compound Yield (g/L) | Reference |

| pH | 4.5 | 1.7127 | [13] |

| 5.0 | - | [12] | |

| Temperature (°C) | 28 | - | [12] |

| 35 | 1.6472 | [13] | |

| Aeration | 100 mL in 250 mL flask | 6.559 | [8] |

| Incubation Time (days) | 11 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis.

Fungal Culture and Inoculum Preparation

-

Strain Maintenance : Fungal strains are typically maintained on Potato Dextrose Agar (PDA) slants and stored at 4°C.[8]

-

Spore Suspension : To prepare the inoculum, spores are harvested from a mature PDA plate by adding sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface with a sterile loop.

-

Spore Counting : The spore concentration in the suspension is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).[10]

Fermentation for this compound Production

-

Fermentation Medium : A typical medium for this compound production consists of a carbon source, a nitrogen source, and essential minerals. A commonly used medium composition (g/L) is: Glucose (100), Yeast Extract (5.0), KH₂PO₄ (1.0), and MgSO₄·7H₂O (0.5).[5][11] The initial pH is adjusted to a range of 3.0-4.5.[5][13]

-

Culture Conditions : Fermentation is carried out in Erlenmeyer flasks on a rotary shaker (e.g., 150-220 rpm) or in a laboratory fermentor.[5] The incubation temperature is generally maintained between 28-35°C for a period of 8-14 days.[5][12][13]

-

Fed-batch Fermentation : For higher yields, a fed-batch strategy can be employed where a concentrated solution of the carbon source is added periodically to the culture.

Extraction and Purification of this compound

-

Filtration : After the fermentation period, the fungal biomass is separated from the culture broth by filtration through cheesecloth or a similar material.

-

Solvent Extraction : The cell-free filtrate is then subjected to solvent extraction. Ethyl acetate is a commonly used solvent for this purpose.[14][15] The extraction is typically performed in a separation funnel by mixing the filtrate with an equal volume of the solvent.

-

Crystallization : The organic layer containing the extracted this compound is separated and the solvent is evaporated under reduced pressure using a rotary evaporator. The resulting crude extract can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound crystals.[14][15]

Quantification of this compound

-

Colorimetric Method : A rapid and simple method for the quantification of this compound involves the formation of a colored complex with ferric chloride (FeCl₃). The absorbance of the resulting solution is measured spectrophotometrically.[8]

-

High-Performance Liquid Chromatography (HPLC) : For more accurate and sensitive quantification, HPLC is the preferred method.[16][17]

-

Thin-Layer Chromatography (TLC)-Densitometry : This method can also be used for the quantitative analysis of this compound.[8][19]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound in Aspergillus species originates from glucose. While the complete enzymatic pathway is still under investigation, key genes and a regulatory mechanism have been identified in Aspergillus oryzae.

A gene cluster responsible for this compound biosynthesis has been identified, which includes:

-

kojA : Encodes a putative oxidoreductase.[20]

-

kojT : Encodes a putative transporter.[20]

-

kojR : Encodes a Zn(II)₂Cys₆ transcriptional activator that is essential for the expression of kojA and kojT.[21][22]

The expression of these genes, and consequently the production of this compound, is induced by the presence of this compound itself, suggesting a positive feedback loop.[21]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Biosynthetic pathway of this compound in Aspergillus oryzae.

Caption: General experimental workflow for this compound production.

Conclusion

Fungi, particularly species of Aspergillus, are the primary and most efficient producers of this compound. Significant advancements have been made in optimizing fermentation conditions to achieve high yields of this valuable secondary metabolite. A thorough understanding of the fungal genetics, biosynthetic pathways, and the implementation of robust experimental protocols are crucial for the successful and scalable production of this compound for various industrial applications. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of fungal-derived bioactive compounds.

References

- 1. ajphs.com [ajphs.com]

- 2. review-on-kojic-acid-a-secondary-metabolite-from-aspergillus-fungi - Ask this paper | Bohrium [bohrium.com]

- 3. Fungal production of this compound and its industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of this compound by Aspergillus flavus OL314748 using box-Behnken statistical design and its antibacterial and anticancer applications using molecular docking technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single Production of this compound by Aspergillus flavus and the Revision of Flufuran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.innovareacademics.in [journals.innovareacademics.in]

- 9. researchgate.net [researchgate.net]

- 10. Production of this compound by Aspergillus niger M4 with Different Concentrations of Yeast Extract as a Nitrogen Source [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. OPTIMIZATION OF CULTURE CONDITIONS FOR this compound PRODUCTION IN SURFACE FERMENTATION BY ASPERGILLUS ORYZAE ISOLATED FROM WHEAT GRAINS [bpsa.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. OPTIMIZATION OF this compound PRODUCTION BY ASPERGILLUS COCULTURE AND IT’S APPLICATION AS ANTI-BROWNING AGENT [bpsa.journals.ekb.eg]

- 15. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]

- 18. [Determination of this compound in fermented foods by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Identification and characterization of genes responsible for biosynthesis of this compound, an industrially important compound from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound biosynthesis in Aspergillus oryzae is regulated by a Zn(II)(2)Cys(6) transcriptional activator and induced by this compound at the transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Biosynthesis of Kojic Acid in Aspergillus Species: A Technical Guide for Researchers

An in-depth exploration of the metabolic and regulatory pathways governing the production of a commercially significant secondary metabolite.

Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) is a secondary metabolite produced by several species of filamentous fungi, most notably those belonging to the genus Aspergillus, including Aspergillus oryzae and Aspergillus flavus.[1][2] This organic acid has garnered significant commercial interest due to its diverse applications in the cosmetics, food, and pharmaceutical industries.[3] Its primary function as a tyrosinase inhibitor makes it a popular ingredient in skin-lightening products.[3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Aspergillus species, with a focus on the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies for its study.

The this compound Biosynthesis Gene Cluster

The genetic basis for this compound production in Aspergillus is centered around a conserved gene cluster.[5] This cluster typically comprises three key genes:

-

kojA : Encodes an FAD-dependent oxidoreductase, which is believed to be directly involved in one of the final oxidative steps of the biosynthesis pathway.[6][7]

-

kojR : Encodes a Zn(II)2Cys6 transcriptional activator protein that plays a crucial role in regulating the expression of the other genes within the cluster.[6][8]

-

kojT : Encodes a major facilitator superfamily (MFS) transporter responsible for the secretion of this compound out of the fungal cell.[6]

The close genomic proximity of these genes is a characteristic feature of secondary metabolite biosynthesis pathways in fungi, allowing for coordinated regulation of their expression.[5]

The Biosynthetic Pathway from Glucose to this compound

The proposed enzymatic steps are as follows:

Figure 1: Proposed Biosynthesis Pathway of this compound.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, with the KojR protein acting as the primary activator.[8] KojR is a Zn(II)2Cys6 zinc cluster transcription factor that binds to specific DNA sequences in the promoter regions of the kojA and kojT genes, thereby inducing their expression.[4][12][13]

The consensus DNA binding motif for KojR has been identified as an 11-bp palindromic sequence: 5'-CGRCTWAGYCG-3' (where R = A/G, W = A/T, Y = C/T).[12] The presence of this motif in the promoter regions of kojA and kojT is critical for their transcriptional activation by KojR.[4][12] Interestingly, this compound itself has been shown to induce the expression of the biosynthetic genes, suggesting a positive feedback loop in the regulatory network.[8]

Figure 2: Regulatory Network of this compound Biosynthesis.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the Aspergillus species, strain, and culture conditions. Genetic modifications, such as the overexpression of key biosynthetic genes or the disruption of competing pathways, have been shown to significantly enhance production.

Table 1: Comparison of this compound Production in Wild-Type and Mutant Aspergillus Strains

| Strain | Genetic Modification | This compound Yield (g/L) | Fold Increase vs. Wild-Type | Reference |

| Aspergillus flavus HAk1 (WT) | - | ~1.59 | - | [14] |

| Aspergillus flavus HAk1-M2 | Gamma irradiation mutant | ~3.02 | 1.9 | [14][15] |

| Aspergillus oryzae HAk2 (WT) | - | ~0.13 | - | [14] |

| Aspergillus oryzae HAk2-M26 | Gamma irradiation mutant | ~0.26 | 2.03 | [14][15] |

| Aspergillus niger S2132 | Heterologous expression of kojA | 5.47 | N/A | [16] |

| Aspergillus niger S2132 derivative | Deletion of nrkC (negative regulator) | 20.29 | 3.71 | [16] |

| Aspergillus oryzae & A. flavus coculture | Optimized conditions | 114.28 | N/A | [17] |

Table 2: Optimal Culture Conditions for this compound Production

| Parameter | Aspergillus oryzae | Aspergillus flavus | Reference |

| Carbon Source | Glucose (100 g/L) | Glucose (100 g/L) | [18] |

| Nitrogen Source | Yeast Extract (5 g/L) | Yeast Extract (5 g/L) | [18] |

| pH | 4.0 | 4.0 - 5.0 | [14] |

| Temperature | 30°C | 30°C | [14] |

| Incubation Time | 10 days | 7 days | [14] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from a liquid culture of Aspergillus.

Materials:

-

Aspergillus culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Acetic acid (HPLC grade)

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Centrifuge the fungal culture to separate the mycelia from the culture broth.

-

To the supernatant, add an equal volume of ethyl acetate and mix vigorously for 10 minutes.[17]

-

Separate the organic (ethyl acetate) layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.[17]

-

-

Sample Preparation:

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of water, methanol, and acetic acid. A common mobile phase is 0.1 M sodium dihydrogenphosphate-methanol (97:3).[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm.

-

Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Analysis of koj Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the relative expression of the kojA, kojR, and kojT genes.

Materials:

-

Aspergillus mycelia (harvested from liquid culture and flash-frozen in liquid nitrogen)

-

RNA extraction kit suitable for fungi (e.g., TRIZOL-based or commercial kits)

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for kojA, kojR, kojT, and a reference gene (e.g., β-tubulin or actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Grind approximately 50-100 mg of frozen mycelia to a fine powder in liquid nitrogen using a mortar and pestle.[13]

-

Immediately add a suitable lysis buffer (e.g., TRIZOL reagent) and homogenize.[13]

-

Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves phase separation with chloroform and precipitation with isopropanol.[13]

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio should be ~2.0) and by visualizing the 18S and 28S rRNA bands on an agarose gel.[12]

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Primer Design:

-

Design primers for kojA, kojR, kojT, and a validated reference gene for Aspergillus.

-

Primers should be 18-25 nucleotides in length, with a GC content of 40-60%, and should amplify a product of 100-200 bp.

-

Verify primer specificity using BLAST and check for the potential for primer-dimer formation.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR on a real-time PCR instrument with a typical thermal profile: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 30 s), annealing (e.g., 55-60°C for 30 s), and extension (e.g., 72°C for 30 s).[15]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes (kojA, kojR, kojT) to the expression of the reference gene.

-

Figure 3: General Experimental Workflow for Studying this compound Biosynthesis.

Conclusion

The biosynthesis of this compound in Aspergillus species is a well-orchestrated process involving a dedicated gene cluster and a tightly regulated transcriptional network. While significant progress has been made in identifying the key genetic players and outlining the biosynthetic pathway, further research is needed to fully elucidate the enzymatic mechanisms and intermediate steps. The methodologies described in this guide provide a framework for researchers to investigate this fascinating pathway, with the ultimate goal of harnessing the full potential of Aspergillus as a cell factory for the industrial production of this valuable secondary metabolite.

References

- 1. Aldono-1,5-lactone | C6H10O6 | CID 736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UDP-3-ketoglucose | C15H22N2O17P2 | CID 23724518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Gluconic acid, δ-lactone [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of the kojA promoter, involved in this compound biosynthesis, for polyketide production in Aspergillus oryzae: implications for long-term production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-3-keto-alpha-D-glucose(2-) | C15H20N2O17P2-2 | CID 70789011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 9. This compound Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymes Relevant to this compound Biosynthesis in Aspergillus flavus | Semantic Scholar [semanticscholar.org]

- 12. c3-analysentechnik.de [c3-analysentechnik.de]

- 13. academicjournals.org [academicjournals.org]

- 14. Gluconic acid δ-lactone [webbook.nist.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. Effective production of this compound in engineered Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Chemo-enzymatic three-step conversion of glucose to this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unraveling the Molecular Strategy: A Technical Guide to Kojic Acid's Inhibition of Tyrosinase

For Immediate Release

A Deep Dive into the Core Mechanism of Kojic Acid as a Tyrosinase Inhibitor for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate mechanism by which this compound exerts its inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. By exploring its kinetic behavior, interaction with the enzyme's active site, and the structural basis of its inhibitory action, this document provides a comprehensive resource for professionals in the fields of dermatology, cosmetology, and pharmacology.

Executive Summary

This compound, a naturally occurring fungal metabolite, is a well-established and potent inhibitor of tyrosinase. Its primary mechanism of action involves the chelation of the copper ions within the enzyme's active site, rendering it catalytically inactive. Kinetic studies reveal a nuanced inhibitory profile, acting as a competitive inhibitor for the monophenolase activity and a mixed-type inhibitor for the diphenolase activity of tyrosinase. This dual-mode action underscores its efficacy in halting the melanin production cascade at its initial steps. This guide will dissect the quantitative measures of its inhibitory potency, detail the experimental protocols for its characterization, and provide visual representations of the underlying molecular interactions and pathways.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The table below summarizes reported IC50 values for this compound against mushroom tyrosinase, the most commonly used model enzyme in research.

| Substrate (Activity) | IC50 (µM) | Source |

| L-DOPA (Diphenolase) | 121 ± 5 | [1] |

| L-DOPA (Diphenolase) | 31.61 | [2] |

| L-DOPA (Diphenolase) | 37.86 ± 2.21 | [2] |

| L-DOPA (Diphenolase) | 23.18 ± 0.11 | [2] |

| L-Tyrosine (Monophenolase) | 15.59 | [2] |

| Not Specified | 31.64 µg/mL | [3] |

| Not Specified | 48.62 ± 3.38 | [2] |

| Not Specified | 9.28 | [4] |

| Not Specified | 30.61 | [4] |

| Not Specified | 88.92 µg/mL | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and buffer pH.

The Dual-Faceted Mechanism of Inhibition

This compound's interaction with tyrosinase is multifaceted, primarily revolving around its ability to chelate the binuclear copper center of the enzyme's active site.[6][7][8] This active site is crucial for the catalytic hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[9]

Copper Chelation: The Core Strategy

The tyrosinase active site contains two copper ions, CuA and CuB, each coordinated by three histidine residues.[10][11] this compound, with its hydroxyl and carbonyl groups, acts as a bidentate chelating agent, effectively sequestering these copper ions.[12] This chelation prevents the necessary binding of molecular oxygen and the substrate, thereby inactivating the enzyme.[9]

Kinetic Profile: A Tale of Two Activities

Kinetic analyses have revealed that this compound exhibits different modes of inhibition for the two distinct catalytic functions of tyrosinase:

-

Competitive Inhibition of Monophenolase Activity: When L-tyrosine is the substrate, this compound acts as a competitive inhibitor.[1][6][13] This indicates that this compound directly competes with L-tyrosine for binding to the free enzyme's active site. The Lineweaver-Burk plot for this type of inhibition shows intersecting lines on the y-axis.

-

Mixed-Type Inhibition of Diphenolase Activity: For the oxidation of L-DOPA, this compound demonstrates a mixed-type inhibition pattern, encompassing both competitive and uncompetitive characteristics.[1][6][13] This suggests that this compound can bind to both the free enzyme and the enzyme-substrate (ES) complex, albeit with different affinities.[6] This dual binding capability further enhances its inhibitory effect on the later stages of melanin synthesis.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of these complex processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound chelates the copper ions in the tyrosinase active site.

Caption: this compound inhibits both monophenolase and diphenolase activities.

Experimental Protocols

The following are standardized protocols for key experiments used to characterize the inhibitory action of this compound on tyrosinase.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors and determine their IC50 values.

Materials:

-

Mushroom Tyrosinase (MTYR) solution (e.g., 300 U/mL in phosphate buffer)[1]

-

L-tyrosine or L-DOPA substrate solution (e.g., 2 mM L-tyrosine or 8 mM L-DOPA in phosphate buffer)[1]

-

This compound solutions of varying concentrations

-

Phosphate buffer (e.g., 20 mM, pH 6.8)[1]

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in phosphate buffer.

-

Enzyme Incubation: In a 96-well plate, add 40 µL of mushroom tyrosinase solution and 40 µL of the corresponding this compound solution (or buffer for the control) to each well.[1]

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]

-

Substrate Addition: Add 40 µL of the substrate solution (L-tyrosine or L-DOPA) to each well to initiate the reaction.[1]

-

Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 25-30 minutes) using a microplate reader.[1]

-

Calculation: Calculate the rate of reaction for each concentration of this compound. The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Kinetic Analysis of Tyrosinase Inhibition

This experiment determines the mode of inhibition (e.g., competitive, non-competitive, mixed-type).

Materials:

-

Same as the tyrosinase inhibition assay.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: The assay is performed with a fixed concentration of the enzyme and varying concentrations of the substrate (e.g., 0.125, 0.25, 0.5, 1, and 2 mM for L-tyrosine) in the absence and presence of different fixed concentrations of this compound (e.g., 7.5, 30, and 120 µM for monophenolase activity).[1]

-

Measurement: The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentration.

-

Data Analysis: The data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Competitive Inhibition: Lines will intersect on the y-axis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis.

-

Mixed-Type Inhibition: Lines will intersect in the second quadrant (to the left of the y-axis).

-

Uncompetitive Inhibition: Lines will be parallel.

-

-

Determination of Kinetic Parameters: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined from the plot. The inhibition constants (Ki and/or Kis) can be calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Caption: Workflow for tyrosinase inhibition and kinetic analysis.

Structural Insights from Crystallography

X-ray crystallography studies of tyrosinase from Bacillus megaterium in complex with this compound have provided atomic-level details of their interaction.[14][15] These studies confirm that this compound binds directly within the active site, in close proximity to the copper ions. The crystal structure (PDB ID: 5I38) reveals the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the inhibitor, further stabilizing the enzyme-inhibitor complex.[11] Similar structural information is available for human tyrosinase-related protein 1 (TYRP1) complexed with this compound (PDB ID: 5M8M).[16]

Conclusion and Future Directions

This compound's mechanism of action as a tyrosinase inhibitor is well-characterized, centering on its ability to chelate the active site copper ions and exhibit a dual competitive and mixed-type inhibitory profile. This in-depth understanding of its molecular strategy provides a solid foundation for its application in dermatology and for the rational design of novel, more potent, and specific tyrosinase inhibitors. Future research may focus on developing this compound derivatives with improved stability and bioavailability, as well as exploring synergistic combinations with other depigmenting agents to enhance their therapeutic efficacy. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further investigation and innovation in this critical area of drug development.

References

- 1. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in vitro, and in silico evaluations of this compound derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and computational molecular docking simulation study of novel this compound derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined Kinetic Studies and Computational Analysis on this compound Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of this compound Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

Unveiling the Antioxidant Potential: A Technical Guide to Kojic Acid and Its Derivatives

Kojic acid (KA), a naturally occurring pyrone derivative produced by several species of fungi, has garnered significant attention in the pharmaceutical and cosmetic industries.[1][2][3] While renowned for its skin-lightening properties through tyrosinase inhibition, its antioxidant capabilities are a critical aspect of its biological activity.[1][4] However, the inherent instability of this compound, particularly its susceptibility to degradation upon exposure to light and heat, has spurred the development of numerous derivatives to enhance its stability, permeability, and efficacy.[5][6] This technical guide provides an in-depth exploration of the antioxidant properties of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and pathways.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound and its derivatives is primarily attributed to two key mechanisms: direct free radical scavenging and metal ion chelation. These actions mitigate the damaging effects of reactive oxygen species (ROS), which are implicated in a multitude of disease states and cellular aging.[7][8]

-

Free Radical Scavenging: this compound can donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reactions that can damage cellular components like DNA, proteins, and lipids.[7][9]

-

Metal Ion Chelation: The γ-pyrone structure of this compound, specifically the keto and phenolic groups, effectively chelates transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺).[1][10][11] These metal ions can otherwise participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By sequestering these ions, this compound prevents the formation of these damaging radicals.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The following tables summarize the reported data, primarily focusing on the half-maximal inhibitory concentration (IC50) and percentage of radical scavenging, to facilitate a comparative analysis.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 | Reference |

| This compound | 100 µM | 17.79 ± 0.62 | - | [12] |

| This compound Derivative 4a | 200 µM | 20.86 | - | [13] |

| This compound Derivative 4h (R = 3-NO₂) | 200 µM | 37.21 | - | [13] |

| This compound Derivative 4i (R = 3-NO₂-4-MeO) | 200 µM | 64.24 | 120.59 µM | [13] |

| This compound Dimer (KAD) | 100 µM | 50.33 ± 0.77 | - | [12] |

| KAD1 | - | - | 227.80 µg/mL | [14] |

| This compound Derivative 4 | - | - | 4.09 mM | [9] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 | Reference |

| This compound | 100 µM | 46.76 ± 6.40 | - | [12] |

| This compound Dimer (KAD) | 100 µM | 79.37 ± 4.42 | - | [12] |

| This compound Dimer (KAD) | 50 µM | 55.98 ± 5.37 | - | [12] |

| Vitamin C (Positive Control) | 50 µM | 39.69 ± 3.50 | - | [12] |

| KAD2 | - | - | 126.63 µg/mL | [14] |

Experimental Protocols for Antioxidant Assays

Accurate evaluation of antioxidant potential relies on standardized experimental procedures. This section provides detailed methodologies for key assays cited in the literature for this compound and its derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[16]

-

Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a volume of the DPPH solution (e.g., 3.9 mL).[11] A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.[11][15]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[17]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).[18]

-

Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[18][19]

-

Dilute the resulting ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17][19]

-

-

Sample Preparation: Prepare various concentrations of the test compounds.

-

Reaction: Add a small volume of the sample solution (e.g., 5 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 200 µL).[17]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 5 minutes) with shaking.[17]

-

Measurement: Measure the absorbance at 734 nm.[19]

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[20][21]

Methodology:

-

Reagent Preparation (FRAP Reagent):

-

Prepare Acetate buffer (300 mM, pH 3.6).

-

Prepare TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Prepare Ferric Chloride (FeCl₃) solution (20 mM in water).

-

Prepare the fresh working FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20]

-

-

Sample/Standard Preparation: Prepare test samples and a series of ferrous sulfate (FeSO₄) or Fe²⁺ standards for the calibration curve.[22]

-

Reaction:

-

Add a small volume of the sample or standard (e.g., 20 µL) to a pre-warmed aliquot of the FRAP reagent (e.g., 150 µL).[20]

-

-

Incubation: Incubate the mixture at 37°C for a defined time (e.g., 4-10 minutes).[20][22]

-

Measurement: Measure the absorbance at a wavelength between 540-600 nm (commonly 593 nm).[8][22]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment.[23][24] It quantifies the ability of antioxidants to prevent the oxidation of a probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) within cells.[25]

Methodology:

-

Cell Culture: Seed adherent cells (e.g., human hepatocarcinoma HepG2) in a 96-well microplate and culture until they reach confluence.[25][26]

-

Cell Treatment:

-

Wash the cells with a buffer (e.g., PBS).

-

Treat the cells with the test compound (this compound/derivative) along with the DCFH-DA probe for a specific period (e.g., 1 hour). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells.[24]

-

-

Induction of Oxidative Stress:

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of time (e.g., every 5 minutes for 1 hour).[26]

-

Calculation: The antioxidant capacity is calculated based on the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC in the presence of the antioxidant indicates higher cellular antioxidant activity.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging and chelation, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that govern the cellular response to oxidative stress.

In a mouse model of Alzheimer's disease, this compound was found to reduce oxidative stress by enhancing the expression of nuclear factor erythroid-related factor 2 (Nrf2) and its downstream target, heme oxygenase 1 (HO-1).[27] The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under stress conditions, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes, including HO-1.

Furthermore, this compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway.[28] Specifically, it can increase the expression of p38 MAPK.[28] The MAPK pathways are involved in a wide range of cellular processes, including the response to oxidative stress. This compound has also been observed to enhance the proliferation of human corneal epithelial cells via the p38 and p21 signaling pathways.[29]

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant antioxidant properties. Their ability to scavenge free radicals and chelate pro-oxidant metal ions provides a strong basis for their use in mitigating oxidative stress. The development of derivatives has not only improved the stability of the parent molecule but has also, in some cases, led to enhanced antioxidant activity, as demonstrated by the this compound dimer (KAD).[12] The modulation of key cellular defense pathways, such as Nrf2/HO-1, further underscores their potential in therapeutic and cosmeceutical applications.[27] The detailed protocols and compiled quantitative data in this guide offer a solid foundation for researchers to further explore and harness the antioxidant potential of these versatile compounds. Future research should continue to focus on the synthesis of novel derivatives with optimized stability and efficacy, as well as further elucidation of their mechanisms of action in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. specialchem.com [specialchem.com]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. preprints.org [preprints.org]

- 6. Comparative Stability of Two Anti-hyperpigmentation Agents: this compound as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities and safety data of this compound and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zen-bio.com [zen-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and properties of the this compound dimer and its potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro, and in silico evaluations of this compound derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and computational molecular docking simulation study of novel this compound derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iau.ir [journals.iau.ir]

- 16. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. zen-bio.com [zen-bio.com]

- 27. Antioxidative and Anti-inflammatory Effects of this compound in Aβ-Induced Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Unveiling the Microbial Warfront: A Technical Guide to the Antimicrobial and Antifungal Activities of Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

Kojic acid, a natural metabolite produced by several species of fungi, has long been recognized for its applications in the cosmetic industry as a skin-lightening agent. However, a growing body of scientific evidence has illuminated its potent antimicrobial and antifungal properties, positioning it as a molecule of significant interest for the development of novel therapeutic and preservative agents. This technical guide provides an in-depth exploration of the antimicrobial and antifungal activities of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.

Antibacterial Activity of this compound

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to a cascade of events that ultimately result in cell death.

Mechanism of Action

The antibacterial effect of this compound is multifaceted. It initiates its attack by compromising the bacterial cell membrane. This leads to increased membrane permeability, causing the leakage of essential intracellular components such as potassium ions (K⁺), proteins, and nucleic acids.[1][2] The loss of these vital molecules disrupts the electrochemical potential of the cell membrane, interfering with crucial cellular processes.[1][2] Furthermore, this compound has been observed to interact with bacterial DNA, potentially inhibiting replication and transcription.[1][2] At sub-inhibitory concentrations, this compound has also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[1]

A proposed signaling pathway for the antibacterial action of this compound is visualized below.

Quantitative Antibacterial Activity

The efficacy of this compound against various bacterial strains has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of these values from various studies is presented below.

| Bacterium | Strain | MIC | MBC | Reference |

| Escherichia coli | - | 10 mM | 20 mM | [1][2] |

| Salmonella typhimurium | - | - | - | [1][2] |

| Listeria monocytogenes | - | - | - | [1][2] |

| Bacillus subtilis | - | - | - | [1][2] |

| Staphylococcus aureus | - | 0.5 mg/mL | - | [3] |

| Pseudomonas aeruginosa | MTCC1688 | 64 µg/mL | - | [4] |

| Streptococcus pyogenes | MTCC1924 | 64 µg/mL | - | [4] |

| Enterococcus faecalis | - | 16-64 µg/mL (derivatives) | - | [5] |

| Aeromonas sobria | - | 0.4 mg/mL | - | [6] |

| Staphylococcus saprophyticus | - | 1.6 mg/mL | - | [6] |

Antifungal Activity of this compound

This compound also demonstrates significant activity against a range of pathogenic and spoilage fungi. Its primary antifungal mechanisms involve the inhibition of key biosynthetic pathways essential for fungal cell wall integrity and virulence.

Mechanism of Action

The antifungal action of this compound is largely attributed to its ability to inhibit chitin and melanin synthesis.[7][8][9] Chitin is a crucial structural component of the fungal cell wall, and its inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.[7][8] Melanin is a pigment that protects fungi from environmental stresses, including host immune responses and UV radiation. By inhibiting melanin production, this compound renders the fungi more vulnerable.[10][11][12] Specifically, this compound has been shown to downregulate the expression of genes involved in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[7][8] Furthermore, this compound can reduce the production of virulence factors such as oxalic acid in certain fungi.[7][9]

The signaling pathway for the antifungal action of this compound is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of antibacterial and anti-biofilm properties of this compound against five food-related bacteria and related subcellular mechanisms of bacterial inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaji.net [oaji.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Mechanism and Efficacy of this compound for the Control of Sclerotinia sclerotiorum in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antifungal Mechanism and Efficacy of this compound for the Control of Sclerotinia sclerotiorum in Soybean [frontiersin.org]

- 9. Antifungal Mechanism and Efficacy of this compound for the Control of Sclerotinia sclerotiorum in Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Whitepaper: The Anti-inflammatory Potential of Kojic Acid in Cellular Models

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kojic acid (KA), a natural metabolite produced by several species of fungi, is well-documented for its use in the cosmetics industry as a skin-lightening agent due to its tyrosinase-inhibiting activity.[1][2] Beyond this primary application, a growing body of scientific evidence has illuminated its potent antioxidant, antimicrobial, and anti-proliferative properties.[3][4] This technical guide focuses on a critical and promising area of its bioactivity: its anti-inflammatory potential. In various cellular models, this compound has demonstrated a significant ability to modulate key inflammatory pathways, primarily by suppressing the activation of nuclear factor-kappaB (NF-κB) and downregulating the expression of pro-inflammatory mediators.[5][6][7][8] This document provides an in-depth analysis of the molecular mechanisms, a compilation of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the core signaling pathways and workflows.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the cellular response to inflammatory stimuli such as lipopolysaccharides (LPS) and pro-inflammatory cytokines.[7][8] The primary mechanisms involve the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, which binds to Toll-like receptor 4 (TLR4), IκB is phosphorylated, ubiquitinated, and subsequently degraded.[7][8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[7][8][9]

This compound has been shown to effectively suppress this pathway. Studies indicate that it inhibits the activation of NF-κB, thereby preventing its nuclear translocation and the subsequent expression of its target genes.[5][8][10] This inhibitory action is a key contributor to its anti-inflammatory effects observed in cell lines such as human keratinocytes (HaCaT) and murine macrophages (RAW 264.7).[5][7][8]

Modulation of MAPK and PI3K/AKT/mTOR Pathways

In addition to the NF-κB pathway, this compound has been found to influence other key inflammatory signaling routes. In human hepatocellular carcinoma (HepG2) cells, this compound was shown to initiate MAPK signaling, specifically increasing p38 expression, as a response to oxidative stress while concurrently suppressing inflammation.[11] Furthermore, in osteoarthritis models, this compound was found to suppress the activated PI3K/AKT/mTOR signaling pathway, which is implicated in inflammation and cartilage degradation.[9] This suggests that this compound's anti-inflammatory capacity is multifaceted, involving the regulation of several interconnected signaling networks.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several studies using various cellular models. The data highlights its efficacy in reducing key inflammatory markers.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Cell Line | Stimulus | This compound Conc. | % Inhibition of NO | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | 100 µM | No inhibition | [6],[12] |

| RAW 264.7 Macrophages | LPS | 20 µM | Moderate reduction | [13],[14] |

| Derivative of this compound |

| RAW 264.7 Macrophages | LPS | 100 µM | 60% |[6],[12] |

Table 2: Effect of this compound on NF-κB Activation and Gene/Protein Expression

| Cell Line | Stimulus | This compound Conc. | Target | Effect | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | 200 µM | NF-κB Activation | 20% inhibition | [6],[12] |

| HaCaT & SCC-13 Keratinocytes | UVR | Not specified | NF-κB Activation | Downregulation | [5],[10] |

| RAW 264.7 Macrophages | LPS | 20 µM | mRNA (IL-6, IL-1β, TNF-α, iNOS) | Reduction | [13],[14] |

| Human Chondrocytes | IL-1β | Not specified | COX-2, iNOS Expression | Inhibition | [9] |

| HepG2 Cells | - | 8.02 mM | NF-κB Pathway | Significant suppression |[11],[13] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the anti-inflammatory potential of compounds like this compound.[15][16] Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for assessing the anti-inflammatory properties of this compound in a cellular model involves cell culture, treatment with the compound, stimulation with an inflammatory agent, and subsequent measurement of inflammatory markers.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.[6][12]

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure: a. Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 6-well for protein/RNA) and allow them to adhere for 24 hours. b. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours. c. Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the media. d. Incubate for the desired period (e.g., 24 hours). e. Harvest the cell culture supernatant for NO and cytokine analysis and lyse the cells for protein or RNA extraction.

Nitric Oxide (NO) Quantification (Griess Assay)

-

Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Procedure: a. Collect 50 µL of cell culture supernatant from each well of a 96-well plate. b. Add 50 µL of Griess Reagent Component A to each sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B. e. Incubate for another 10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader. g. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, p-NF-κB).[9]

-

Procedure: a. Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate 20-40 µg of protein per sample on an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB) overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Summary of this compound's Anti-inflammatory Mechanism

This compound's anti-inflammatory activity stems from its ability to interrupt upstream signaling events, leading to a downstream reduction in the synthesis of multiple inflammatory mediators. This hierarchical relationship demonstrates a comprehensive modulatory effect on the inflammatory process.

Conclusion and Future Directions

The evidence from cellular models strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the NF-κB pathway, a central hub of inflammation, and modulate other key signaling networks like MAPK and PI3K/AKT/mTOR, makes it a compelling candidate for further investigation.[5][9][11] this compound effectively reduces the expression and production of critical inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-1β.[7][8][9]

While derivatives of this compound may show enhanced activity, the parent compound itself demonstrates a clear and measurable anti-inflammatory effect across various cell types.[2][6][12] Future research should focus on:

-

In vivo studies: Translating these cellular findings into animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR): Synthesizing and testing novel derivatives to optimize potency and reduce potential cytotoxicity.[3]

-

Combination Therapies: Investigating potential synergistic effects when used in combination with existing anti-inflammatory agents.

References

- 1. Perspective: this compound | MDedge [mdedge.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities and safety data of this compound and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a potential inhibitor of NF-kappaB activation in transfectant human HaCaT and SCC-13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway [frontiersin.org]

- 8. This compound reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates osteoarthritis by attenuating inflammation and restoring impaired autophagy through regulating NF-κB and PI3K/AKT/mTOR signaling pathways: An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. This compound induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effects of a P-coumaric Acid and this compound Derivative in LPS-stimulated RAW264.7 Macrophage Cells - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel this compound derivatives with anti-inflammatory effects from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journalajrb.com [journalajrb.com]

- 17. Nitric oxide production from macrophages is regulated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric oxide production from macrophages is regulated by arachidonic acid metabolites. | Semantic Scholar [semanticscholar.org]

Cytotoxicity Profile of Kojic Acid on Normal and Cancerous Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kojic acid, a natural metabolite produced by several species of fungi, has garnered significant attention in the pharmaceutical and cosmetic industries for its depigmenting properties. Beyond its established applications, a growing body of evidence highlights the potential of this compound and its derivatives as selective cytotoxic agents against various cancer cell lines, while exhibiting minimal toxicity towards normal cells. This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound, detailing its effects on a range of normal and cancerous cell lines. We present quantitative data on its cytotoxic potency, delve into the intricate molecular mechanisms of action, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the primary signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's anticancer potential.

Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The data presented below summarizes the IC50 values of this compound and its more potent derivatives, demonstrating a favorable therapeutic window in many cases.

Table 1: IC50 Values of this compound and its Derivatives on Cancerous Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HepG2 | Hepatocellular Carcinoma | >100 | [1] |

| This compound Derivative (Compound 6) | HepG2 | Hepatocellular Carcinoma | < IC50 of this compound | [1] |

| This compound Derivative (L1) | Caco-2 | Colorectal Adenocarcinoma | 68,200 | [2] |

| This compound Derivative (L1) | SW480 | Colorectal Adenocarcinoma | 15,500 | [2] |

| This compound Derivative (L1) | HT-29 | Colorectal Adenocarcinoma | 4,700 | [2] |

| This compound Derivatives (Mannich bases) | A375 | Malignant Melanoma | 11.26 - 68.58 | |

| This compound | HepG-2 | Hepatocellular Carcinoma | 43.6 | [3] |

| This compound | HCT-116 | Colon Carcinoma | < HepG-2 | [3] |

Table 2: IC50 Values of this compound and its Derivatives on Normal Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound Derivatives (Mannich bases) | HGF-1 | Human Gingival Fibroblasts | Higher than A375 | |

| This compound Derivatives (Mannich bases) | MRC-5 | Human Lung Fibroblasts | Higher than A375 | |

| This compound Derivative (L1) | HEK293T | Human Embryonic Kidney | No increase in caspases | [2] |

| This compound | THLE-3 | Normal Liver Epithelial | >100 | [4] |

Mechanisms of Action